molecular formula C16H17N3O2 B5714485 N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine

Cat. No. B5714485
M. Wt: 283.32 g/mol
InChI Key: MUWWPUYFMLCYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, also known as DYRK1A inhibitor, is a small molecule compound that has been studied extensively in scientific research. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.

Mechanism of Action

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has several advantages for lab experiments. It is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, and it has been found to have potential therapeutic applications in various diseases. However, it also has some limitations. It is a small molecule compound, and it may have limited bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine. One future direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to study its pharmacokinetic properties and optimize its bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine for therapeutic applications.

Synthesis Methods

The synthesis of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine involves several steps. The first step is the synthesis of 2,3-dimethoxybenzaldehyde, which is then reacted with hydrazine hydrate to form 2,3-dimethoxybenzohydrazide. The second step involves the reaction of 2,3-dimethoxybenzohydrazide with 2-bromoacetophenone to form N-(2,3-dimethoxybenzyl)-2-bromoacetophenone. The final step involves the reaction of N-(2,3-dimethoxybenzyl)-2-bromoacetophenone with 4-aminophenol to form N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-15-5-3-4-12(16(15)21-2)9-17-13-7-6-11-10-18-19-14(11)8-13/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWWPUYFMLCYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5457537

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.